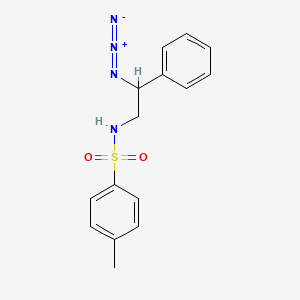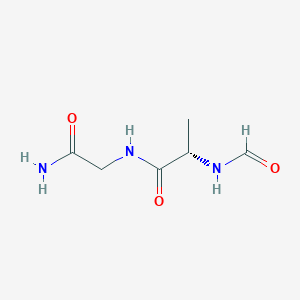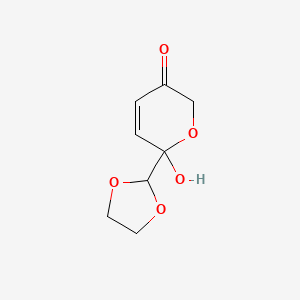
2-(Diethylamino)-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1,3-thiazol-4-ol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-thiazol-4-ol typically involves the reaction of diethylamine with a thiazole precursor. One common method is the cyclization of a suitable precursor, such as 2-bromoacetophenone, with diethylamine in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-1,3-thiazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine with similar chemical properties.
2-(Diethylamino)ethanethiol: A compound with a similar structure but containing a thiol group.
Uniqueness
2-(Diethylamino)-1,3-thiazol-4-ol is unique due to its thiazole ring structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
175542-92-4 |
|---|---|
Molekularformel |
C7H12N2OS |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2-(diethylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h5,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
XZECBEYYQKVWHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)


![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)

![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)

![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)

![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)

![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
